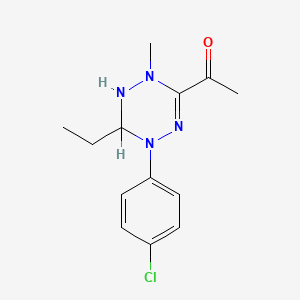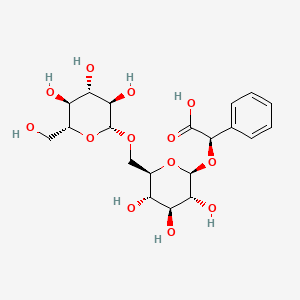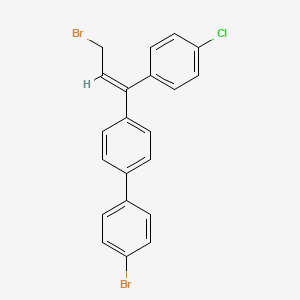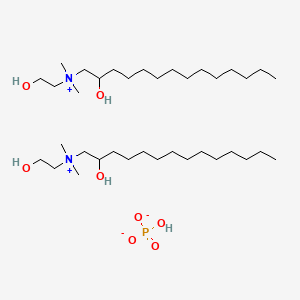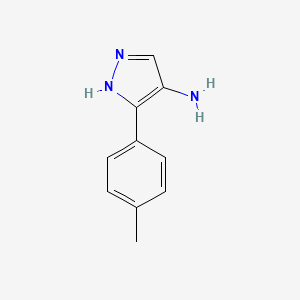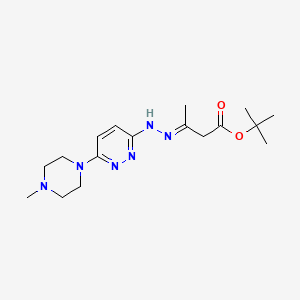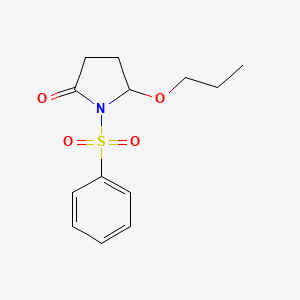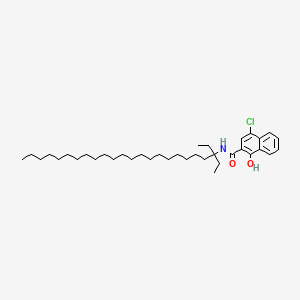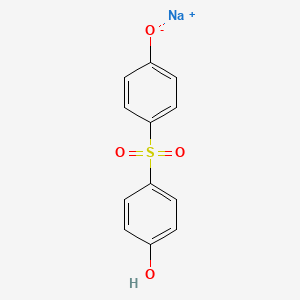
Phenol, 4,4'-sulfonylbis-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4’-sulfonylbis-, monosodium salt is a chemical compound that belongs to the class of sulfonylbisphenols. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of polymers and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-sulfonylbis-, monosodium salt typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the monosodium salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-sulfonylbis-, monosodium salt is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4,4’-sulfonylbis-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Phenol, 4,4’-sulfonylbis-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-sulfonylbis-, monosodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with proteins and enzymes, inhibiting their activity. This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 4,4’-sulfonylbis-, disodium salt
- Benzenesulfonic acid, hydroxy-, monosodium salt
Uniqueness
Phenol, 4,4’-sulfonylbis-, monosodium salt is unique due to its specific sulfonylbisphenol structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Propiedades
Número CAS |
20210-83-7 |
|---|---|
Fórmula molecular |
C12H9NaO4S |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
sodium;4-(4-hydroxyphenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8,13-14H;/q;+1/p-1 |
Clave InChI |
JYMLRPHBAARBJS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


